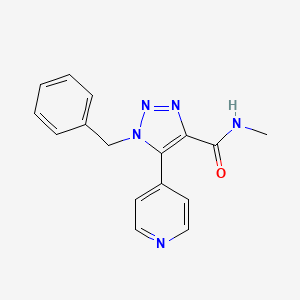

1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-methyl-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-17-16(22)14-15(13-7-9-18-10-8-13)21(20-19-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYOVHRQVVSJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

Benzylation and Methylation: The final steps involve the benzylation and methylation of the triazole-pyridine intermediate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole and pyridine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing the 1,2,3-triazole moiety. Specifically, derivatives of 1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against viral infections, including SARS-CoV-2.

Case Study: Anti-COVID-19 Activity

A study synthesized novel compounds with 1,2,3-triazole side chains linked to a phenylpyrazolone scaffold. These compounds exhibited potent anti-COVID-19 activity, inhibiting viral replication by over 50% at concentrations of 1 and 10 μM without significant cytotoxic effects on Vero cells . The mechanism involved inhibition of the SARS-CoV-2 main protease, crucial for viral replication .

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains.

Case Study: Antibacterial Activity

A review indicated that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0156 mg/mL against Bacillus cereus and Escherichia coli . This suggests that the incorporation of the triazole ring can enhance the antimicrobial profile of these compounds.

Anticancer Potential

The anticancer properties of triazole derivatives are an area of active research. Compounds featuring the triazole moiety have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Antimitotic Agents

Research conducted on this compound analogs revealed their potential as antimitotic agents. These compounds were tested for cytotoxicity against various cancer cell lines, showing promising results with significant inhibition of cell growth .

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive for therapeutic development.

Case Study: In Vivo Anti-inflammatory Activity

A study demonstrated that certain triazole-based compounds significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents . These findings suggest that the structural features of triazoles may contribute to their efficacy in managing inflammatory conditions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that can influence its biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthesis Techniques

The compound can be synthesized using click chemistry approaches that facilitate the formation of the triazole ring through azide and alkyne coupling reactions. This method allows for the rapid generation of diverse libraries of triazole derivatives for screening against various biological targets .

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as signal transduction, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridine and methyl groups, which may affect its biological activity and chemical reactivity.

N-methyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group, which may influence its binding affinity to molecular targets.

Uniqueness

1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole, pyridine, benzyl, and methyl groups, which confer specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their versatility in medicinal chemistry. The structural formula is represented as:

This compound features a benzyl group, a methyl group, and a pyridine moiety, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. In one study, various triazole compounds were synthesized and tested against multiple bacterial strains. The results showed that certain derivatives displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 μM against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through its ability to inhibit the NF-κB signaling pathway. This inhibition leads to decreased production of pro-inflammatory cytokines. In vitro studies have shown that it can effectively reduce nitric oxide (NO) production in macrophages, indicating potential for treating inflammatory diseases .

Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound exhibited significant protection against Aβ-induced toxicity in neuronal cell lines. Mechanistic studies revealed that it could inhibit Aβ aggregation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegeneration .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a non-competitive inhibitor for certain enzymes involved in inflammation and neurodegeneration.

- Metal Chelation : It has been shown to selectively chelate biometals such as Cu²⁺, which may contribute to its neuroprotective effects.

- Modulation of Signaling Pathways : By blocking specific signaling pathways like NF-κB, the compound can alter the expression of genes involved in inflammation and cell survival.

Study on Neuroprotection

In a recent study involving scopolamine-induced memory impairment in mice, administration of the compound resulted in significant improvements in cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial efficacy of various triazole derivatives including the target compound against Mycobacterium tuberculosis (Mtb). The results indicated that the compound had an MIC value of ≤21.25 μM against Mtb, showcasing its potential as an antitubercular agent .

Comparative Analysis of Related Compounds

The table below summarizes the biological activities of this compound compared to other triazole derivatives:

| Compound Name | Antimicrobial Activity (MIC μM) | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| 1-benzyl-N-methyl-5-(pyridin-4-yl)-triazole | ≤21.25 | Significant | Yes |

| Compound A (similar structure) | 10–50 | Moderate | No |

| Compound B (different substituents) | 15–40 | Significant | Yes |

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with cyclocondensation or click chemistry to form the triazole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct 1,2,3-triazole rings. Key steps include:

- Precursor preparation : Benzyl azide derivatives and pyridinyl acetylene intermediates are synthesized via nucleophilic substitution or coupling reactions .

- Cyclization : Optimize Cu(I) catalyst concentration (e.g., CuSO₄·NaAsc) and solvent (DMF or THF) to enhance regioselectivity and yield .

- Post-functionalization : Methylation of the carboxamide group using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, reaction time, and stoichiometry. Statistical modeling (e.g., response surface methodology) can identify critical parameters .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the triazole ring or carboxamide under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Use validated protocols (e.g., FRET-based enzymatic assays for kinase inhibition) with positive controls .

- Impurity Profiling : Compare batches via LC-MS to rule out side products (e.g., unreacted azides or acetylene intermediates) .

- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to ensure reproducibility .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with co-crystallized ligands .

- QSAR Modeling : Train models on triazole derivatives with known IC₅₀ values. Descriptors like logP, polar surface area, and H-bond acceptors/donors are critical .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

- LC-HRMS/MS : Detect trace impurities (e.g., de-methylated carboxamide or oxidized pyridinyl groups) .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize quenching steps .

- Byproduct Recycling : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce side reactions (e.g., triazole dimerization) .

- Catalyst Recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles to reduce metal leaching .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer large-scale processing .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .

- Silencing/Overexpression : Use CRISPR/Cas9 or siRNA to knock down putative targets and assess compound efficacy loss .

- Fluorescent Probes : Develop analogs with BODIPY or Cy5 tags for live-cell imaging of target localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.